3-(Dimethylamino)hex-5-en-2-one
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Overview
Description
3-(Dimethylamino)hex-5-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine (a compound with a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)hex-5-en-2-one typically involves the reaction of dimethylamine with a suitable precursor such as hex-5-en-2-one. One common method involves the use of dimethylamine and acetylacetaldehyde dimethyl acetal in the presence of a solvent like methanol. The reaction is carried out at room temperature and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)hex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enaminones with various functional groups.
Scientific Research Applications
3-(Dimethylamino)hex-5-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)hex-5-en-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the dimethylamino group, which can donate electrons. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a hexenyl group.
N,N-Dimethyl enaminones: A broader class of compounds with similar enamine and ketone functionalities.
Uniqueness
3-(Dimethylamino)hex-5-en-2-one is unique due to its specific structure, which combines the properties of an enamine and a ketone. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(dimethylamino)hex-5-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-5-6-8(7(2)10)9(3)4/h5,8H,1,6H2,2-4H3 |
InChI Key |
PEQMUSGELDLASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)N(C)C |
Origin of Product |
United States |
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